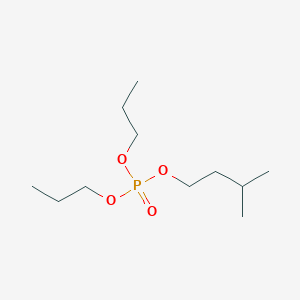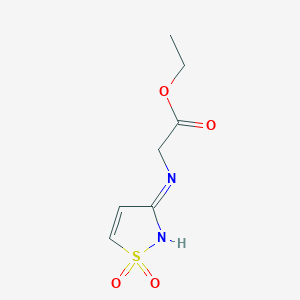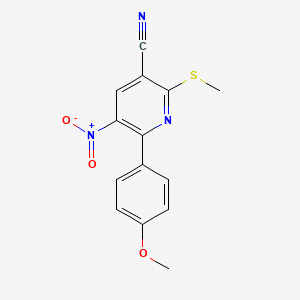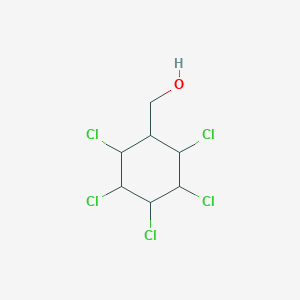
(2,3,4,5,6-Pentachlorocyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5,6-Pentachlorocyclohexyl)methanol is a chlorinated organic compound with the molecular formula C7H7Cl5O It is characterized by a cyclohexane ring with five chlorine atoms and a methanol group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorocyclohexyl)methanol typically involves the chlorination of cyclohexanol. The process begins with the chlorination of cyclohexane to form 1,2,3,4,5,6-hexachlorocyclohexane. This intermediate is then subjected to dehydrochlorination to yield 2,3,4,5,6-pentachlorocyclohexene. Finally, the addition of a methanol group to the pentachlorocyclohexene results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of chlorinating agents and catalysts to ensure efficient and high-yield production. Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize the yield and purity of the final product .
化学反応の分析
Types of Reactions
(2,3,4,5,6-Pentachlorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,3,4,5,6-Pentachlorocyclohexyl)formaldehyde.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: (2,3,4,5,6-Pentachlorocyclohexyl)formaldehyde.
Reduction: Various less chlorinated cyclohexylmethanol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
(2,3,4,5,6-Pentachlorocyclohexyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3,4,5,6-Pentachlorocyclohexyl)methanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. It may also interact with cellular membranes, influencing membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methanol: Similar structure but with a phenyl ring instead of a cyclohexane ring.
(2,3,4,5,6-Hexachlorocyclohexyl)methanol: Contains an additional chlorine atom.
(2,3,4,5,6-Pentachlorocyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2,3,4,5,6-Pentachlorocyclohexyl)methanol is unique due to its specific arrangement of chlorine atoms and the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
646068-55-5 |
|---|---|
分子式 |
C7H9Cl5O |
分子量 |
286.4 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorocyclohexyl)methanol |
InChI |
InChI=1S/C7H9Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h2-7,13H,1H2 |
InChIキー |
QMINGTVEAXAYRR-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
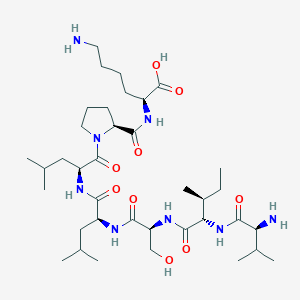

![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
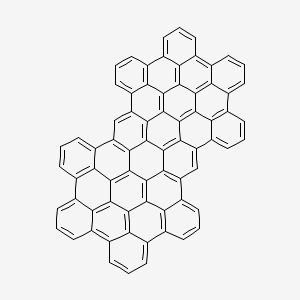
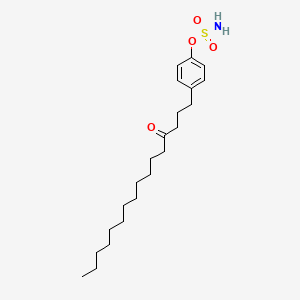
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)

